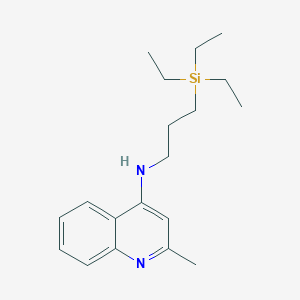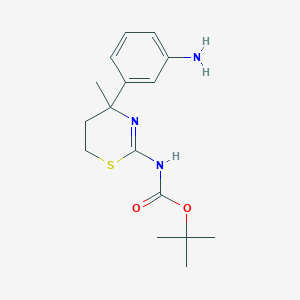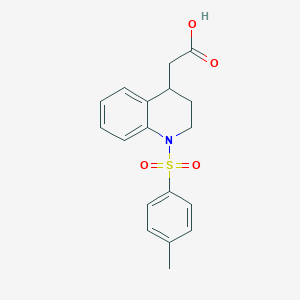
2-(1-Tosyl-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Tosyl-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid is a compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a tosyl group attached to the nitrogen atom of the tetrahydroquinoline ring, and an acetic acid moiety attached to the fourth carbon of the ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Tosyl-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid typically involves the tosylation of 1,2,3,4-tetrahydroquinoline followed by the introduction of the acetic acid moiety. One common method involves the reaction of 1,2,3,4-tetrahydroquinoline with p-toluenesulfonyl chloride in the presence of a base such as pyridine to form the tosylated intermediate. This intermediate is then reacted with bromoacetic acid under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Tosyl-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline-2,4-dione derivatives, while reduction can produce tetrahydroquinoline derivatives with varying degrees of saturation .
Applications De Recherche Scientifique
2-(1-Tosyl-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is investigated for its role in drug development.
Industry: The compound can be used in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 2-(1-Tosyl-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific derivatives. For example, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which are involved in DNA replication and cell signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1,2,3,4-Tetrahydroquinolin-4-yl)acetic acid: Lacks the tosyl group, which may affect its biological activity and chemical reactivity.
4-Hydroxy-2-quinolineacetic acid:
Uniqueness
The presence of the tosyl group in 2-(1-Tosyl-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid makes it unique compared to other similar compounds. The tosyl group can enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and drug development .
Propriétés
Formule moléculaire |
C18H19NO4S |
|---|---|
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
2-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-4-yl]acetic acid |
InChI |
InChI=1S/C18H19NO4S/c1-13-6-8-15(9-7-13)24(22,23)19-11-10-14(12-18(20)21)16-4-2-3-5-17(16)19/h2-9,14H,10-12H2,1H3,(H,20,21) |
Clé InChI |
CFHLCVFCPXCOQQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C3=CC=CC=C32)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12875663.png)
![1-(1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone](/img/structure/B12875668.png)
![5,6-dihydroisoxazolo[5,4-c]pyridine-3,7(2H,4H)-dione](/img/structure/B12875673.png)


![2-(2-Formylbenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12875694.png)
![[5-Methyl-2-(1-methylcyclohexyl)-1,3-oxazol-4-yl]methanol](/img/structure/B12875696.png)
![2-(Furan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12875712.png)

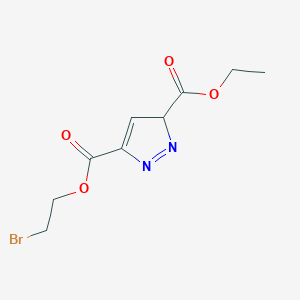
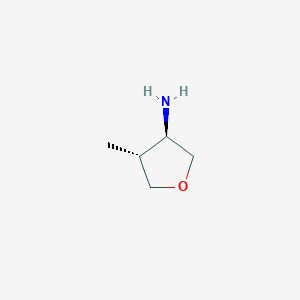
![3H-Benzofuro[2,3-c]pyrrole](/img/structure/B12875730.png)
